3-Bromo-7-nitroimidazo[5,1-b]thiazole
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Overview
Description
3-Bromo-7-nitroimidazo[5,1-b]thiazole is a chemical compound characterized by its bromine and nitro groups attached to an imidazo[5,1-b]thiazole core. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-nitroimidazo[5,1-b]thiazole typically involves the nitration of 3-bromoimidazo[5,1-b]thiazole. This process requires careful control of reaction conditions, including temperature and the use of specific reagents to ensure the correct placement of the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-nitroimidazo[5,1-b]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of various substituted imidazo[5,1-b]thiazoles.
Scientific Research Applications
3-Bromo-7-nitroimidazo[5,1-b]thiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-7-nitroimidazo[5,1-b]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with microbial DNA synthesis or other cellular processes.
Comparison with Similar Compounds
3-Chloro-7-nitroimidazo[5,1-b]thiazole
3-Iodo-7-nitroimidazo[5,1-b]thiazole
7-Nitroimidazo[5,1-b]thiazole
Uniqueness: 3-Bromo-7-nitroimidazo[5,1-b]thiazole is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro and iodo counterparts.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
1279721-69-5 |
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Molecular Formula |
C5H2BrN3O2S |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-bromo-7-nitroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2BrN3O2S/c6-3-1-12-5-4(9(10)11)7-2-8(3)5/h1-2H |
InChI Key |
QCZNDIQCEHBYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC(=C2S1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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